Ethyl 2-(2-bromopyrimidin-5-yl)acetate Ethyl 2-(2-bromopyrimidin-5-yl)acetate
Brand Name: Vulcanchem
CAS No.: 917023-05-3
VCID: VC2927909
InChI: InChI=1S/C8H9BrN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3
SMILES: CCOC(=O)CC1=CN=C(N=C1)Br
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol

Ethyl 2-(2-bromopyrimidin-5-yl)acetate

CAS No.: 917023-05-3

Cat. No.: VC2927909

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-bromopyrimidin-5-yl)acetate - 917023-05-3

Specification

CAS No. 917023-05-3
Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
IUPAC Name ethyl 2-(2-bromopyrimidin-5-yl)acetate
Standard InChI InChI=1S/C8H9BrN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3
Standard InChI Key LFTXMVSYXVYZTC-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CN=C(N=C1)Br
Canonical SMILES CCOC(=O)CC1=CN=C(N=C1)Br

Introduction

Ethyl 2-(2-bromopyrimidin-5-yl)acetate is a heterocyclic aromatic organic compound belonging to the pyrimidine derivatives class. It features a pyrimidine ring with a bromine atom at the 2-position and an ethyl acetate group at the 5-position. This compound is widely used in various chemical syntheses, particularly in medicinal chemistry and biochemistry research.

Synthesis of Ethyl 2-(2-bromopyrimidin-5-yl)acetate

The synthesis of this compound typically involves the reaction of 2-bromopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually conducted in organic solvents like acetonitrile or tetrahydrofuran at elevated temperatures.

Synthesis Steps:

  • Preparation of Reactants: 2-bromopyrimidine and ethyl bromoacetate are prepared or obtained.

  • Reaction Setup: The reaction mixture is set up with the reactants, base (e.g., potassium carbonate), and solvent (e.g., acetonitrile).

  • Reaction Conditions: The reaction is conducted at elevated temperatures under controlled conditions.

  • Purification: The product is purified using techniques such as recrystallization or chromatography.

Applications and Research Findings

Ethyl 2-(2-bromopyrimidin-5-yl)acetate is utilized in various scientific research fields due to its unique chemical properties. It is particularly significant in medicinal chemistry for the synthesis of novel compounds and in biochemistry for studying biochemical pathways.

Applications:

  • Medicinal Chemistry: Used in the synthesis of novel compounds with potential therapeutic applications.

  • Biochemistry: Involved in studying biochemical pathways and interactions with enzymes.

Research Findings:

  • Mechanism of Action: The compound interacts with specific molecular targets due to its bromine and ester groups, enhancing its reactivity and potential therapeutic applications.

  • Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, which is relevant in therapeutic applications targeting specific diseases.

Chemical Reactions and Interactions

Ethyl 2-(2-bromopyrimidin-5-yl)acetate can undergo several types of chemical reactions due to its functional groups. These reactions are crucial for its applications in synthetic organic chemistry.

Common Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles.

  • Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Safety and Handling

Ethyl 2-(2-bromopyrimidin-5-yl)acetate requires careful handling due to its chemical properties. It is classified with hazard statements such as H302, H315, H319, H332, and H335, indicating potential health risks.

Safety Precautions:

  • Storage: Store in a well-ventilated area, away from incompatible substances.

  • Handling: Wear protective clothing, including gloves and safety glasses.

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